molecular formula C11H15N3 B2510928 7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2201693-00-5

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

Cat. No. B2510928
CAS RN: 2201693-00-5
M. Wt: 189.262
InChI Key: AMBDRVPZKJSKQZ-UHFFFAOYSA-N
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Description

The compound “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a bicyclo[2.2.1]heptane core structure . This core is a common structural motif found in many bioactive compounds . Attached to this core is a 2-methylpyrimidin-4-yl group, which is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be expected to exhibit the characteristics of both the bicyclo[2.2.1]heptane core and the 2-methylpyrimidin-4-yl group . The bicyclo[2.2.1]heptane core is a rigid, three-dimensional structure, while the 2-methylpyrimidin-4-yl group would contribute to the aromaticity and potential reactivity of the molecule.


Chemical Reactions Analysis

The chemical reactivity of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be influenced by the presence of the bicyclo[2.2.1]heptane core and the 2-methylpyrimidin-4-yl group . The bicyclo[2.2.1]heptane core could potentially undergo reactions typical of cycloalkanes, while the 2-methylpyrimidin-4-yl group could participate in reactions typical of pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would be influenced by its molecular structure. For example, the bicyclo[2.2.1]heptane core could contribute to the compound’s rigidity and potentially its boiling and melting points . The 2-methylpyrimidin-4-yl group could contribute to the compound’s polarity and solubility .

Scientific Research Applications

Asymmetric Synthesis

The compound is used in the field of asymmetric synthesis. Organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo [2.2.1]heptane .

Natural Product Scaffolds

The compound is used in the creation of natural product scaffolds. The diazabicyclo [2.2.1]heptane structures are especially interesting as core components of biologically active products .

Drug Development

The compound is used in drug development. Around 30% of small molecule drugs developed in the last 30 years are either natural products, or their close relatives .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mechanism of Action

The mechanism of action of “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” would depend on its intended use or biological activity. For example, many pyrimidine derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

The future research directions for “7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” could include further exploration of its synthesis, reactivity, and potential applications. Given the biological activity of many pyrimidine derivatives , this compound could be of interest in the development of new pharmaceuticals or bioactive compounds.

properties

IUPAC Name

7-(2-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-12-7-6-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDRVPZKJSKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

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